(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane
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Overview
Description
(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane is a complex organic compound that belongs to the class of hydrazinotryptophanes. This compound is characterized by the presence of a benzyl group attached to the alpha nitrogen and a tert-butoxycarbonyl (Boc) group attached to the beta nitrogen of the L-tryptophane backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane typically involves multiple steps, starting from commercially available L-tryptophane. The process generally includes:
Protection of the amino group: The amino group of L-tryptophane is protected using a Boc-protecting group to prevent unwanted reactions.
Formation of the hydrazine derivative: The protected L-tryptophane is then reacted with hydrazine to form the hydrazinotryptophane intermediate.
Benzylation: The hydrazinotryptophane intermediate is benzylated at the alpha nitrogen to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and Boc groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of hydrazinotryptophane, such as amines, oxides, and substituted analogs.
Scientific Research Applications
(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The benzyl and Boc groups contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Nalpha-benzyl-nbeta-boc-L-tryptophane
- Nalpha-benzyl-nbeta-boc-D-hydrazinotryptophane
- Nalpha-benzyl-nbeta-boc-L-hydrazinophenylalanine
Uniqueness
(S)-(+)-Nalpha-benzyl-nbeta-boc-L-hydrazinotryptophane is unique due to its specific stereochemistry and the presence of both benzyl and Boc protecting groups
Properties
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-23(2,3)30-22(29)25-26(15-16-9-5-4-6-10-16)20(21(27)28)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKGHZWVUDFAFJ-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188777-50-6 |
Source
|
Record name | (αS)-α-[2-[(1,1-Dimethylethoxy)carbonyl]-1-(phenylmethyl)hydrazinyl]-1H-indole-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188777-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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